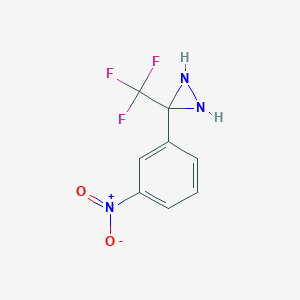
3-(3-Nitrophenyl)-3-(trifluoromethyl)diaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Nitrofenil)-3-(trifluorometil)diaziridina es un compuesto orgánico caracterizado por la presencia de un anillo de diaziridina, un grupo nitrofenilo y un grupo trifluorometilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(3-Nitrofenil)-3-(trifluorometil)diaziridina normalmente implica los siguientes pasos:
Formación del Anillo de Diaziridina: El anillo de diaziridina se puede sintetizar mediante la reacción de un precursor adecuado, como un derivado de hidracina, con un compuesto carbonílico en condiciones ácidas o básicas.
Introducción del Grupo Nitrofenilo: El grupo nitrofenilo se puede introducir mediante una reacción de nitración, donde un anillo fenilo se trata con un agente de nitración como ácido nítrico o una mezcla de ácido nítrico y ácido sulfúrico.
Introducción del Grupo Trifluorometilo: El grupo trifluorometilo se puede introducir mediante una reacción de trifluorometilación, que implica el uso de un agente de trifluorometilación como el yoduro de trifluorometilo o el sulfonato de trifluorometilo.
Métodos de Producción Industrial
La producción industrial de 3-(3-Nitrofenil)-3-(trifluorometil)diaziridina puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto normalmente incluye el uso de reactores de flujo continuo, sistemas automatizados y técnicas avanzadas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(3-Nitrofenil)-3-(trifluorometil)diaziridina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino, lo que da como resultado la formación de 3-(3-Aminofenil)-3-(trifluorometil)diaziridina.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde uno de sus grupos funcionales es reemplazado por otro grupo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen gas hidrógeno con un catalizador (por ejemplo, paladio sobre carbono), borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen agentes halogenantes, nucleófilos y electrófilos.
Productos Principales Formados
Oxidación: Derivados oxidados como compuestos nitroso o nitro.
Reducción: Derivados aminados como 3-(3-Aminofenil)-3-(trifluorometil)diaziridina.
Sustitución: Derivados sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
3-(3-Nitrofenil)-3-(trifluorometil)diaziridina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como compuesto líder para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales, catalizadores y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-(3-Nitrofenil)-3-(trifluorometil)diaziridina implica su interacción con objetivos moleculares y vías. El compuesto puede actuar como electrófilo o nucleófilo, dependiendo de las condiciones de reacción, y puede formar enlaces covalentes con moléculas diana. Los grupos nitrofenilo y trifluorometilo pueden influir en la reactividad del compuesto y sus interacciones con otras moléculas.
Comparación Con Compuestos Similares
Compuestos Similares
3-(3-Nitrofenil)-3-metil-diaziridina: Estructura similar pero con un grupo metilo en lugar de un grupo trifluorometilo.
3-(4-Nitrofenil)-3-(trifluorometil)diaziridina: Estructura similar pero con el grupo nitro en la posición para.
3-(3-Nitrofenil)-3-(trifluorometil)aziridina: Estructura similar pero con un anillo de aziridina en lugar de un anillo de diaziridina.
Singularidad
3-(3-Nitrofenil)-3-(trifluorometil)diaziridina es única debido a la combinación de su anillo de diaziridina, grupo nitrofenilo y grupo trifluorometilo. Esta combinación confiere propiedades químicas y físicas distintivas, lo que la hace valiosa para aplicaciones específicas en investigación e industria.
Propiedades
Número CAS |
629646-12-4 |
|---|---|
Fórmula molecular |
C8H6F3N3O2 |
Peso molecular |
233.15 g/mol |
Nombre IUPAC |
3-(3-nitrophenyl)-3-(trifluoromethyl)diaziridine |
InChI |
InChI=1S/C8H6F3N3O2/c9-8(10,11)7(12-13-7)5-2-1-3-6(4-5)14(15)16/h1-4,12-13H |
Clave InChI |
RJKYMBCDBXHYJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2(NN2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


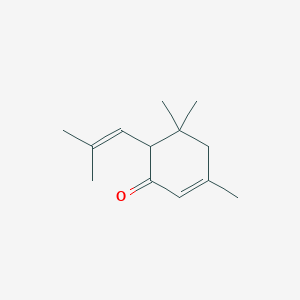

![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12576939.png)
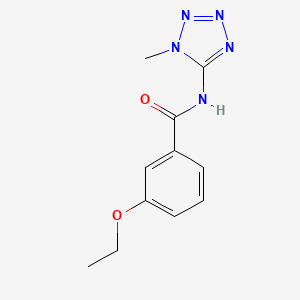
![1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]-](/img/structure/B12576942.png)

![4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol](/img/structure/B12576967.png)
![2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate](/img/structure/B12576979.png)
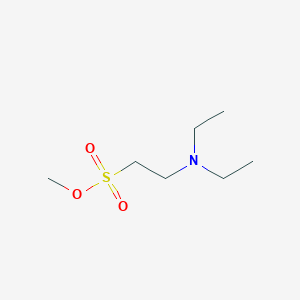
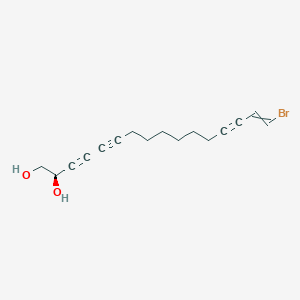
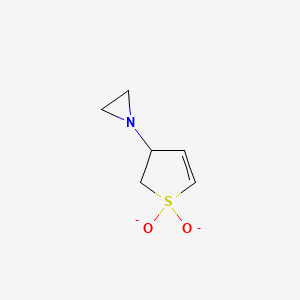
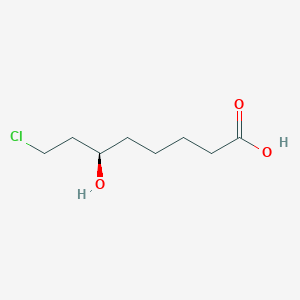
![N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline](/img/structure/B12577022.png)
![2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine](/img/structure/B12577025.png)
